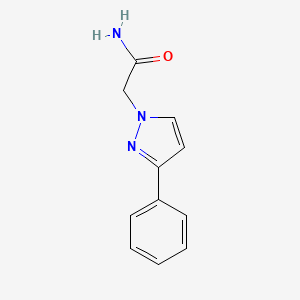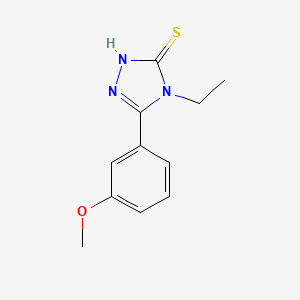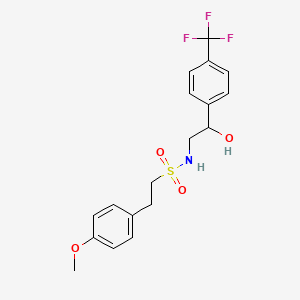
2-(3-phenyl-1H-pyrazol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Coordination Complexes and Antioxidant Activity
- Application : 2-(3-phenyl-1H-pyrazol-1-yl)acetamide derivatives have been used in synthesizing novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, showcasing the potential of these compounds in the development of antioxidant agents.
- Reference : Chkirate et al., 2019, Journal of inorganic biochemistry.
Crystal Structure and Biological Activity
- Application : The derivatives of this compound have been analyzed for their crystal structure and biological activities, including moderate herbicidal and fungicidal properties.
- Reference : Hu Jingqian et al., 2016, Chinese Journal of Structural Chemistry.
Antimicrobial and Molecular Docking Studies
- Application : Pyrazole-imidazole-triazole hybrids, involving derivatives of this compound, demonstrate significant antimicrobial activity. Molecular docking studies further ascertain their binding conformations, indicating their potential in antimicrobial drug development.
- Reference : Punia et al., 2021, Journal of Molecular Structure.
Anticancer Activity
- Application : Derivatives of this compound were tested for anticancer activity against 60 cancer cell lines, showing notable growth inhibition in some lines. This highlights its potential in anticancer drug research.
- Reference : Al-Sanea et al., 2020, Russian Journal of Organic Chemistry.
Anti-Inflammatory Activity
- Application : Certain acetamide derivatives with pyrazole structure have demonstrated significant anti-inflammatory activity, offering insights into the therapeutic potential of this compound in anti-inflammatory drugs.
- Reference : Sunder & Maleraju, 2013, Drug Invention Today.
Antimycobacterial Agents
- Application : Novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids derived from this compound show promising antimycobacterial activity, potentially leading to new treatments for tuberculosis.
- Reference : Emmadi et al., 2015, Bioorganic & medicinal chemistry letters.
Analgesic Agents
- Application : Novel thiazole derivatives incorporating pyrazole moiety have been synthesized and shown to possess analgesic activities, expanding the scope of this compound in pain management.
- Reference : Saravanan et al., 2011, Asian Journal of Pharmaceutical Research.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad range of potential targets for 2-(3-phenyl-1H-pyrazol-1-yl)acetamide.
Mode of Action
It’s hypothesized that the compound may inhibit pak activity, a regulator of cell motility and proliferation . This suggests that the compound could interact with its targets, leading to changes in cell behavior.
Biochemical Pathways
Given the potential inhibition of pak activity , it’s plausible that the compound could affect pathways related to cell motility and proliferation.
Pharmacokinetics
Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially impact the bioavailability of this compound.
Result of Action
Based on the potential inhibition of pak activity , it’s plausible that the compound could lead to changes in cell behavior, potentially affecting cell motility and proliferation.
Biochemische Analyse
Biochemical Properties
Pyrazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the pyrazole derivative.
Cellular Effects
Some pyrazole derivatives have been shown to have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with dosage, and high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
It is known that chemical compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
IUPAC Name |
2-(3-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11(15)8-14-7-6-10(13-14)9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSNDPGJEZZSAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]propanamide](/img/structure/B2426048.png)
![4-ethoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2426054.png)


![4-[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenoxy]pyrimidine](/img/structure/B2426057.png)
![N-[5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl]adamantane-1-carboxamide](/img/structure/B2426061.png)

![N-benzyl-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2426065.png)
![[(1-Benzylpyrrolidin-3-yl)methyl]urea](/img/structure/B2426066.png)
![2-((4-Chlorophenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2426067.png)
![(1H-indol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2426068.png)
![2-Chloro-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide](/img/structure/B2426069.png)

![2-[(3-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2426071.png)